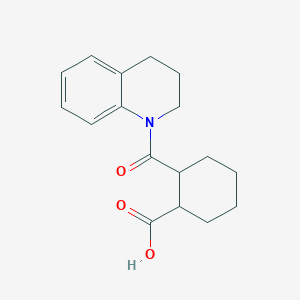

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid (DHQC) is a cyclic organic compound that is used in a variety of scientific applications. It is a derivative of quinoline and is composed of a quinoline ring and a cyclohexane ring. DHQC is an important intermediate for the synthesis of various compounds and has a wide range of applications in organic synthesis, biochemistry, and materials science.

Aplicaciones Científicas De Investigación

Superacidic Activation and Reactions

Superacidic activation of quinoline derivatives leads to intermediate formations that engage in reactions with weak nucleophiles. This process is crucial for synthesizing tetrahydro derivatives of quinoline through selective ionic hydrogenation, providing a pathway to obtain 5,6,7,8-tetrahydro derivatives from quinoline and isoquinoline in various acid systems (Koltunov et al., 2007).

Luminescent Properties and Synthesis

The development of naphtho[2,3-f]quinoline derivatives through a sequential three-component reaction showcases the synthesis of unusual fused heterocyclic compounds. These derivatives exhibit good luminescent properties, highlighting their potential as organic electroluminescent (EL) media, which is significant for the advancement of organic electronics and lighting technologies (S. Tu et al., 2009).

Guest Inclusion in Cyclic Imides

Research on cyclic imides containing flexible tethers demonstrates the study of guest inclusion properties. This includes the investigation of various crystal structures to understand intermolecular hydrogen bonding and weak interactions, which are pivotal for designing molecular recognition systems and drug delivery mechanisms (D. Singh and J. Baruah, 2013).

Fluorescence Derivatization

The application of quinoxaline derivatives as fluorescence derivatization agents for alcohols in high-performance liquid chromatography (HPLC) underscores their utility in analytical chemistry. This facilitates the sensitive detection and analysis of primary, secondary, and tertiary alcohols, contributing to advancements in biochemical research and diagnostics (M. Yamaguchi et al., 1987).

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(13-8-2-3-9-14(13)17(20)21)18-11-5-7-12-6-1-4-10-15(12)18/h1,4,6,10,13-14H,2-3,5,7-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTXZXRKICEPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCCC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydro-2H-quinoline-1-carbonyl)-cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)

![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)

![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2690099.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2690106.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)